molecular formula C19H25N3O2 B10989249 N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10989249
M. Wt: 327.4 g/mol
InChI Key: MTSVHRXVTQRKGT-UHFFFAOYSA-N
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Description

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide: is a synthetic indole derivative. Indoles are significant heterocyclic compounds found in natural products, drugs, and various biological systems. This compound has attracted attention due to its potential biological activities.

Preparation Methods

Synthetic Routes:: The synthesis of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves several steps. One common approach includes the cyclization of an appropriate precursor. For example, the reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol yields the corresponding indole intermediate . Further steps can then lead to the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide: can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the indole ring system.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents on the indole nucleus can be replaced. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to the compound’s versatility.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers explore derivatives of this compound for potential pharmaceutical applications.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology and Medicine::

    Anticancer Properties: Investigations focus on its effects against cancer cells.

    Antimicrobial Activity: Researchers study its potential as an antimicrobial agent.

    Biological Targets: Understanding its interactions with cellular components is crucial.

Industry::

    Fine Chemicals: It may find applications in specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related indole derivatives and highlight the uniqueness of this particular compound.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(cyclohexanecarbonylamino)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C19H25N3O2/c1-22-13-16(15-9-5-6-10-17(15)22)19(24)21-12-11-20-18(23)14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,20,23)(H,21,24)

InChI Key

MTSVHRXVTQRKGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3CCCCC3

Origin of Product

United States

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